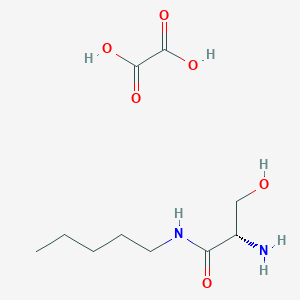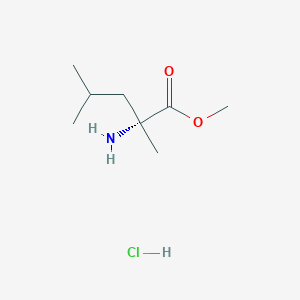
Zolimomabaritox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolimomabaritox is a chemical compound with the molecular formula C_16H_21N_3O_2 It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolimomabaritox involves several steps, starting from readily available raw materials. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Functional Group Modifications: The next step involves the introduction of various functional groups to the core structure. This is achieved through a series of substitution reactions, where specific reagents are used to replace existing groups with the desired functional groups.
Purification and Isolation: The final step involves the purification and isolation of the compound. This is typically done using techniques such as chromatography and recrystallization to ensure the compound is of high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow systems to increase the yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Zolimomabaritox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions. The conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Zolimomabaritox has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biological mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of certain diseases. It is being investigated for its ability to modulate specific molecular pathways involved in disease progression.
Industry: this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Zolimomabaritox involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and the target molecules. In medicine, for example, this compound may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Zolimomabaritox can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Imidazoles: These compounds share a similar core structure with this compound and are known for their wide range of applications in chemistry and biology.
Triazoles: Another class of compounds with a similar structure, triazoles are used in various industrial and pharmaceutical applications.
Benzimidazoles: These compounds are structurally related to this compound and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties
Properties
CAS No. |
141483-72-9 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




